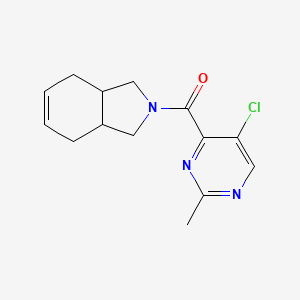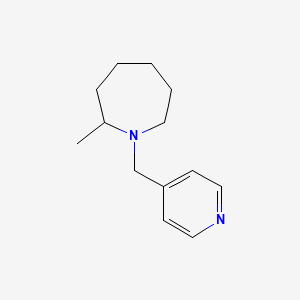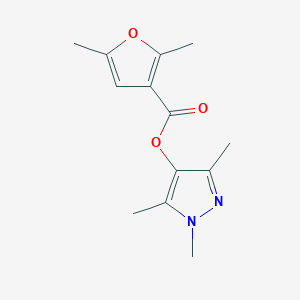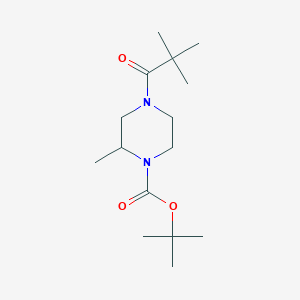
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate, also known as MCCP, is a chemical compound used in scientific research. It is a derivative of pyrrolidine and is commonly used in the synthesis of various organic compounds. MCCP has gained attention in recent years due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate is not well understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to produce its biological effects. This compound is also known to inhibit the growth of cancer cells and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. This compound has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate in lab experiments is its versatility. It can be easily modified to produce a wide range of organic compounds, making it a valuable tool in drug discovery and development. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in certain research applications.
Orientations Futures
There are several potential future directions for the use of Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate in scientific research. One area of interest is the development of new drug delivery systems using this compound-based materials. Another area of interest is the development of new anticancer agents based on this compound derivatives. Additionally, this compound may have potential applications in the treatment of various inflammatory conditions and neurological disorders.
Conclusion
This compound is a valuable tool in scientific research, particularly in the synthesis of various organic compounds. Its potential applications in drug discovery and development make it an area of active research. While its mechanism of action is not well understood, this compound has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Méthodes De Synthèse
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopropanecarbonyl chloride with pyrrolidine, followed by the addition of methyl chloroformate. The resulting product is then purified through a series of chromatographic techniques to obtain pure this compound.
Applications De Recherche Scientifique
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of novel anticancer agents, antiviral drugs, and other biologically active compounds. This compound has also been used in the development of new materials for use in drug delivery systems.
Propriétés
IUPAC Name |
methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)12-5-4-8(6-12)11-9(13)7-2-3-7/h7-8H,2-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXVDJZAYRTCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)

![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)

![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)

